molecular formula C18H20N4OS2 B2928477 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1207004-29-2

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Katalognummer: B2928477
CAS-Nummer: 1207004-29-2
Molekulargewicht: 372.51
InChI-Schlüssel: BUTPANHPCNFSSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1-ethyl-5-(p-tolyl)-substituted imidazole core linked via a thioether bridge to an acetamide group terminating in a 4-methylthiazole moiety. Its structure combines heterocyclic systems (imidazole and thiazole) known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The ethyl and p-tolyl substituents on the imidazole may enhance lipophilicity and metabolic stability, while the 4-methylthiazole could influence target binding affinity. However, specific data on its synthesis, physicochemical properties (e.g., melting point, solubility), and biological activity are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Eigenschaften

IUPAC Name

2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS2/c1-4-22-15(14-7-5-12(2)6-8-14)9-19-18(22)25-11-16(23)21-17-20-13(3)10-24-17/h5-10H,4,11H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTPANHPCNFSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC2=NC(=CS2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule notable for its diverse biological activities attributed to its unique structural features. This compound incorporates an imidazole ring, a thiazole moiety, and an acetamide functional group, which synergistically contribute to its pharmacological potential.

Structural Characteristics

The molecular structure of the compound can be described as follows:

Component Description
Imidazole RingA five-membered ring known for its biological relevance in various drugs.
Thiazole MoietyA sulfur-containing heterocycle that enhances chemical reactivity and biological interactions.
Acetamide GroupProvides a polar functional group that may influence solubility and binding properties.

Biological Activities

Research indicates that the biological activity of this compound is closely linked to its structural components. Key areas of activity include:

  • Antimicrobial Activity : The imidazole and thiazole rings are known to exhibit antimicrobial properties. Compounds with similar structures have been documented to possess significant antifungal and antibacterial effects, making this compound a candidate for further investigation in this domain .
  • Anticancer Potential : The thiazole derivatives have been studied for their anticancer properties, particularly in targeting specific cancer cell lines. For instance, compounds derived from thiazole have shown effectiveness against various cancer types, suggesting that this compound may also exhibit similar activity .
  • Enzyme Inhibition : The compound has been evaluated for its potential as a β-secretase (BACE-1) inhibitor, which is significant in the context of Alzheimer’s disease therapy. A related study demonstrated that certain derivatives exhibited low micromolar IC50 values, indicating strong inhibitory effects against BACE-1 .

Antimicrobial Studies

A study focusing on thiazole derivatives reported that compounds with similar structural motifs displayed potent antimicrobial activity against several bacterial strains. This suggests that 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide could be effective against resistant strains of bacteria.

Anticancer Research

In vitro studies have shown that imidazole-containing compounds can induce apoptosis in cancer cells. For example, a derivative with a similar structure was found to inhibit cell proliferation in human breast cancer cell lines with an IC50 value of 5.38 µM . This highlights the potential of the compound as an anticancer agent.

Enzyme Inhibition Studies

Recent research has identified several thiazole derivatives as effective inhibitors of Pin1, a protein implicated in cancer progression. The structure-activity relationship (SAR) studies indicated that modifications in the thiazole ring significantly influenced inhibitory potency, paving the way for further optimization of the compound under discussion.

The mechanism through which 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide exerts its biological effects likely involves:

  • Interaction with Enzymes : The imidazole ring can form hydrogen bonds with active sites on enzymes, modulating their activity.
  • Receptor Binding : The thiazole moiety may enhance binding affinity to specific receptors involved in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Modified Imidazole Substituents

2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1207009-51-5)
  • Structure : Differs by an allyl group (vs. ethyl) on the imidazole and a phenyl (vs. 4-methylthiazol-2-yl) on the acetamide.
  • Key Data: Molecular formula C₂₁H₂₁N₃OS, molecular weight 363.5 g/mol. No reported density, boiling point, or biological activity .
  • The phenyl substitution on the acetamide reduces thiazole-related electronic effects, which could diminish interactions with biological targets like kinases or enzymes .
2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1226429-38-4)
  • Structure : Features a 4-chlorophenyl (vs. ethyl) on the imidazole and an unsubstituted thiazole (vs. 4-methylthiazole).
  • Key Data: Molecular formula C₂₁H₁₇ClN₄OS₂, molecular weight 441.0 g/mol. No reported physicochemical or activity data .
  • Implications : The electron-withdrawing chlorine atom may enhance electrophilic interactions with targets, while the absence of a methyl group on the thiazole could reduce hydrophobicity and membrane permeability .

Analogues with Modified Thiazole or Acetamide Moieties

N-(5-Methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides (Evren et al., 2019)
  • Structure : Share the N-(thiazol-2-yl)acetamide core but vary in the thio-linked substituents (e.g., 1-methylimidazole, tetrazole).
  • Key Findings :
    • 4a (1-methylimidazole substituent) : IC₅₀ >1000 µM (NIH/3T3), 23.30 µM (A549); apoptosis induction = 18.7% .
    • 4c (tetrazole substituent) : IC₅₀ >1000 µM (NIH/3T3), 23.30 µM (A549); apoptosis induction = 19.2% .
  • Implications : The thio-linked heterocycles significantly influence selectivity and cytotoxicity. The target compound’s ethyl and p-tolyl groups may similarly modulate activity, though direct comparisons are speculative without data.
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-(4-bromophenyl)-1,3-thiazol-5-yl)acetamide (9c)
  • Structure: Replaces the imidazole-thioether with a triazole-phenoxymethyl-benzodiazole system and a bromophenyl-thiazole.
  • Implications : The triazole and benzodiazole groups introduce hydrogen-bonding capabilities absent in the target compound, which may enhance target affinity but reduce metabolic stability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.